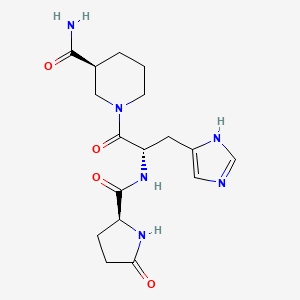

(S)-1-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanoyl)piperidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H24N6O4 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

(3S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]piperidine-3-carboxamide |

InChI |

InChI=1S/C17H24N6O4/c18-15(25)10-2-1-5-23(8-10)17(27)13(6-11-7-19-9-20-11)22-16(26)12-3-4-14(24)21-12/h7,9-10,12-13H,1-6,8H2,(H2,18,25)(H,19,20)(H,21,24)(H,22,26)/t10-,12-,13-/m0/s1 |

InChI Key |

XLARZNOYVWFAAU-DRZSPHRISA-N |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N |

Canonical SMILES |

C1CC(CN(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |

Origin of Product |

United States |

Biological Activity

(S)-1-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanoyl)piperidine-3-carboxamide, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C17H24N6O4, indicating a complex structure that includes an imidazole ring, a piperidine moiety, and a pyrrolidine derivative. The presence of these functional groups suggests potential interactions with biological targets.

Synthesis

The synthesis of the compound typically involves multi-step reactions, including coupling reactions between piperidine derivatives and imidazole-containing intermediates. The detailed synthetic routes have been documented in various studies, showcasing yields ranging from moderate to high depending on the reaction conditions used.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to piperidine and imidazole exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown efficacy against various bacterial strains such as Salmonella typhi and Bacillus subtilis, with some compounds exhibiting IC50 values as low as 2.14 µM against urease, a common target for antibacterial activity .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Target Bacteria | IC50 (µM) | Activity Level |

|---|---|---|---|

| Compound A | Salmonella typhi | 2.14 | High |

| Compound B | Bacillus subtilis | 0.63 | Very High |

| Compound C | Escherichia coli | 10.5 | Moderate |

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Studies indicate that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurodegenerative diseases like Alzheimer's disease. Molecular docking studies suggest strong binding affinity to the active site of AChE, indicating its suitability for further development as a therapeutic agent .

Table 2: Enzyme Inhibition Potency

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective effects of imidazole-piperidine derivatives in animal models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in treated subjects.

- Antidiabetic Potential : Another case study highlighted the hypoglycemic effects of related piperidine compounds in diabetic rats, suggesting that these compounds may enhance insulin sensitivity and glucose uptake in muscle tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.